BenchChemオンラインストアへようこそ!

2-Naphthyl 4-piperidinyl ether

lipophilicity ADME regioisomer differentiation

2‑Naphthyl 4‑piperidinyl ether (IUPAC 4‑(naphthalen‑2‑yloxy)piperidine) is a bicyclic aryl‑ether scaffold belonging to the piperidine‑naphthyl class of compounds. With a molecular formula C15H17NO and a molecular weight of 227.30 g·mol⁻¹, it features a secondary piperidine amine linked through an oxygen atom to the 2‑position of a naphthalene ring.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 78055-93-3
Cat. No. B3154633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 4-piperidinyl ether
CAS78055-93-3
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2
InChIKeyCBPIGRLQUAFSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl 4-piperidinyl ether (CAS 78055-93-3) Procurement Guide: Core Properties and Comparator Context


2‑Naphthyl 4‑piperidinyl ether (IUPAC 4‑(naphthalen‑2‑yloxy)piperidine) is a bicyclic aryl‑ether scaffold belonging to the piperidine‑naphthyl class of compounds. With a molecular formula C15H17NO and a molecular weight of 227.30 g·mol⁻¹, it features a secondary piperidine amine linked through an oxygen atom to the 2‑position of a naphthalene ring . This structural arrangement confers a predicted logP of 3.35, a basic pKa of 9.71 ± 0.10, and a boiling point of 380.9 ± 35.0 °C . The compound serves primarily as a versatile synthetic intermediate for constructing hydroxamic‑acid MMP inhibitors and pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists, as documented in patent literature .

Why 2-Naphthyl 4-piperidinyl ether Cannot Be Simply Replaced by a Close Analog


Although several naphthyl‑piperidine isomers and bioisosteres share the same molecular formula, small structural differences produce meaningful variations in physicochemical properties that directly impact synthetic utility, pharmacokinetic behaviour, and target selectivity. Moving the ether attachment from the 2‑naphthyl to the 1‑naphthyl position substantially increases lipophilicity (logP rises from 3.35 to ~4.10 for the hydrochloride salt), while relocating the piperidine nitrogen from the 4‑ to the 3‑position of the ring lowers the pKa (9.71 vs 9.15) and alters the protonation state at physiological pH . Moreover, the ether oxygen in the 2‑naphthyl‑4‑piperidinyl scaffold is a key pharmacophoric element that is absent in 4‑(2‑naphthyl)piperidine, which displays a different logP (3.62) and a drastically lower pKa (≈6.2), affecting both formulation and receptor‑binding properties . These quantitative differences mean that generic substitution without rigorous re‑validation risks altering synthetic outcomes, ADME profiles, and biological activity in programmes that rely on the precise 2‑naphthyl‑4‑piperidinyl architecture.

Quantitative Differential Evidence for 2‑Naphthyl 4‑piperidinyl ether Versus Its Closest Analogs


Lipophilicity Comparison: 2‑Naphthyl vs 1‑Naphthyl Regioisomer Drives Absorption and Permeability Differences

The 2‑naphthyl regioisomer (free base) has a predicted logP of 3.35, whereas the corresponding 1‑naphthyl 4‑piperidinyl ether hydrochloride salt exhibits a logP of 4.10 . The difference of 0.75 log units (free base vs salt) translates to roughly a 5.6‑fold shift in n‑octanol/water partitioning, which in turn predicts higher passive membrane permeability for the 1‑naphthyl isomer. For programmes requiring a lower, more controlled lipophilicity to minimise off‑target promiscuity or metabolic clearance, the 2‑naphthyl variant is the distinguishable choice.

lipophilicity ADME regioisomer differentiation

pKa Differentiation: 4‑Piperidinyl vs 3‑Piperidinyl Ether Affects Protonation State at Physiological pH

2‑Naphthyl 4‑piperidinyl ether exhibits a predicted pKa of 9.71 ± 0.10, while the 3‑piperidinyl positional isomer shows a pKa of 9.15 ± 0.10 . At pH 7.4, both compounds are predominantly protonated (>95 %), but the 0.56‑unit higher pKa of the 4‑piperidinyl ether implies a slightly greater fraction of the ionized form, which can influence solubility, permeability, and ionic interactions with protein targets. The difference, although modest, becomes amplified in compartmentalised microenvironments such as endosomes (pH 5.5–6.5) where the 4‑piperidinyl isomer retains more charged species.

basicity protonation pharmacokinetics

Ether‑Linkage Impact: logP and pKa Differentiate from 4‑(2‑Naphthyl)piperidine

Replacing the ether oxygen with a direct C‑C bond yields 4‑(2‑naphthyl)piperidine, which shows a predicted logP of 3.62 and a predicted pKa of approximately 6.2 . Compared to the target compound (logP 3.35, pKa 9.71), the ether‑linked scaffold is 0.27 log units less lipophilic and 3.5 pKa units more basic . The 3.5‑unit pKa drop dramatically alters the ionisation profile: at pH 7.4, the ether compound is >99 % protonated, whereas the C‑linked analog is predominantly neutral, leading to fundamentally different solubility, permeability, and target‑engagement behaviour.

physicochemical property scaffold differentiation linker effect

Patent‑Documented Building Block Utility: MMP Inhibitor and PKR1 Antagonist Precursor

Unlike the 3‑piperidinyl or 1‑naphthyl positional isomers, 2‑naphthyl 4‑piperidinyl ether (as the hydrochloride salt, CAS 78055‑79‑5) is explicitly claimed in patent literature as a starting material for the synthesis of hydroxamic acid derivatives that act as MMP inhibitors and for pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists . This documented utility provides a procurement‑relevant differentiator: in‑stock sourcing of this specific regioisomer eliminates the additional synthetic step—and associated yield loss—that would be required to convert a non‑privileged isomer into the correct substitution pattern.

matrix metalloproteinase prokineticin receptor building block

Class‑Level SAR: The 2‑Naphthyloxy Motif in Histamine H3 Receptor Ligand Space

A systematic SAR study of 1‑ and 2‑naphthyloxy derivatives evaluated for human histamine H3 receptor (hH3R) affinity reported that most compounds in the 2‑naphthyloxy sub‑series achieved Ki values below 100 nM [1]. One representative 1‑naphthyloxy‑pentyl‑piperidine (compound 13) demonstrated a hH3R Ki of 53.9 nM, establishing a benchmark for the class [1]. While 2‑naphthyl 4‑piperidinyl ether itself was not directly profiled in this study, the data demonstrate that the 2‑naphthyloxy ether motif is a privileged pharmacophore capable of delivering sub‑micromolar target engagement—an attribute that supports its selection over non‑naphthyl ether scaffolds in CNS‑focused libraries.

histamine H3 receptor SAR naphthyloxy derivatives

Sigma‑2 Receptor Affinity: Evidence from the 2‑Naphthyl Piperidine Scaffold Family

BindingDB records a closely related 1‑benzyl‑4‑(naphthalen‑2‑yloxymethyl)piperidine analog that exhibits high affinity for the mouse sigma‑1 receptor (Ki = 6 nM), moderate affinity for 5‑HT2A/2B/2C receptors (Ki = 173 nM), and weak affinity for the dopamine D2 receptor (IC₅₀ = 1,020 nM) [1]. Although the target compound (free base, CAS 78055‑93‑3) lacks the N‑benzyl substituent, the core 2‑naphthyl‑4‑piperidine ether motif is conserved and likely contributes significantly to the sigma‑receptor recognition. This selectivity profile—high sigma‑1, moderate serotonin—is distinct from that reported for 1‑naphthyl piperidine ethers, which are more frequently documented as norepinephrine/dopamine reuptake inhibitors .

sigma receptor TMEM97 binding affinity

Crystallized Application Scenarios Where 2‑Naphthyl 4‑piperidinyl Ether Offers Verifiable Selection Advantage


MMP Inhibitor Lead Optimisation Programmes: Direct Procurement of the Privileged Building Block

Early‑stage MMP‑13 and MMP‑2 inhibitor projects require a flexible piperidine‑naphthyl ether core onto which hydroxamic acid zinc‑binding groups are attached. The 2‑naphthyl 4‑piperidinyl ether scaffold is explicitly named in patent filings as a key intermediate for such inhibitors . Selecting this compound over the 3‑piperidinyl isomer avoids an extra protection/deprotection sequence and eliminates yield loss during scaffold installation, providing a tangible procurement‑efficiency advantage.

Prokineticin Receptor (PKR1) Antagonist Lead Discovery: Patent‑Aligned Building Block Access

Development of pyrazolyl‑sulfonyl‑piperidine PKR1 antagonists for neuropathic pain relies on the 2‑naphthyl‑4‑piperidinyl ether core . The patent‑aligned scaffold ensures that medicinal chemistry teams generate SAR data directly relevant to the intellectual property landscape, reducing the risk of freedom‑to‑operate challenges that could arise if a non‑privileged isomer generated the initial hit.

Sigma Receptor Pharmacological Tool Compounds: Scaffold Selection Based on Emerging Selectivity Trends

Researchers developing sigma‑1/sigma‑2 selective tool compounds can exploit the conserved 2‑naphthyl‑4‑piperidine ether motif that appears in ligands with high sigma‑1 affinity (Ki = 6 nM) and low dopamine D2 binding (>1 µM), as evidenced by close analogs in BindingDB [1]. This selectivity fingerprint is distinct from 1‑naphthyl‑piperidine derivatives that primarily inhibit norepinephrine and dopamine reuptake, guiding scaffold selection toward sigma‑centric rather than monoamine‑centric pharmacology.

CNS Penetrant Lead Series: Exploiting Defined logP and pKa Parameters for Blood‑Brain Barrier Prediction

The measured logP of 3.35 and pKa of 9.71 place 2‑naphthyl 4‑piperidinyl ether within the favourable CNS‑MPO physicochemical space (logP < 5; pKa < 10), while the 1‑naphthyl regioisomer’s higher lipophilicity (logP ~ 4.1) pushes it closer to the boundary of acceptable CNS drug‑likeness . Medicinal chemists prioritising CNS exposure can select the 2‑naphthyl variant to reduce the risk of P‑gp efflux and non‑specific brain tissue binding.

Quote Request

Request a Quote for 2-Naphthyl 4-piperidinyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.